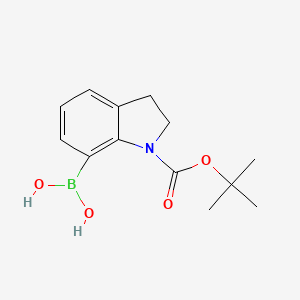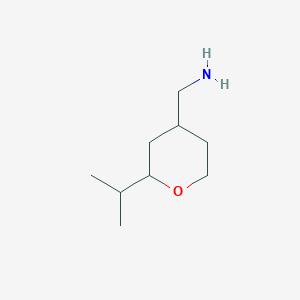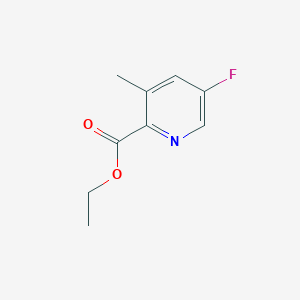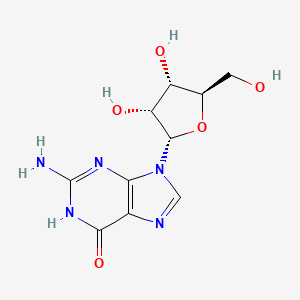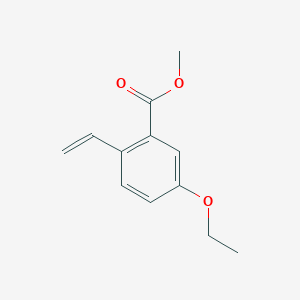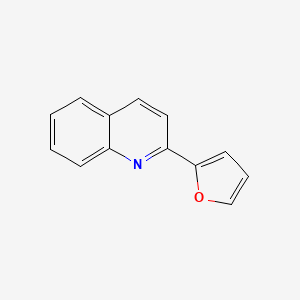
2-(Furan-2-YL)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-YL)quinoline is a heterocyclic compound that combines a quinoline moiety with a furan ring. Quinoline is a nitrogen-containing aromatic compound, while furan is an oxygen-containing aromatic compound. The fusion of these two rings results in a compound with unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-YL)quinoline can be achieved through several methods. One common approach involves the condensation of quinoline-5-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous pyridine. This reaction sequence leads to the formation of the corresponding thioamide, which is then oxidized with potassium ferricyanide in an alkaline medium to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-YL)quinoline undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.
Oxidation: The thioamide intermediate in the synthesis of this compound is oxidized to form the final product.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Bromination: Often carried out using bromine or N-bromosuccinimide (NBS).
Formylation: Can be achieved using formylating agents such as formic acid or formyl chloride.
Acylation: Commonly performed using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives of this compound.
Applications De Recherche Scientifique
2-(Furan-2-YL)quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential therapeutic activities, including antibacterial, antifungal, and anticancer properties.
Biological Studies: It has been used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The unique chemical properties of this compound make it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-YL)quinoline involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the release of lysozyme and β-glucuronidase, enzymes involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2-(Furan-2-YL)quinoline can be compared with other similar compounds, such as:
2-(Furan-2-YL)thiazolo[4,5-f]quinoline: This compound also contains a furan ring fused with a quinoline moiety but has a thiazole ring as well.
2-(Furan-2-YL)-4-phenoxy-quinoline: This derivative has been studied for its ability to inhibit enzyme release and has potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of the furan and quinoline rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H9NO |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H9NO/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H |
Clé InChI |
TUDZVSAQKLCUOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


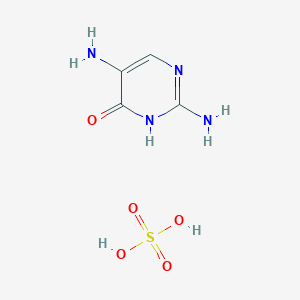

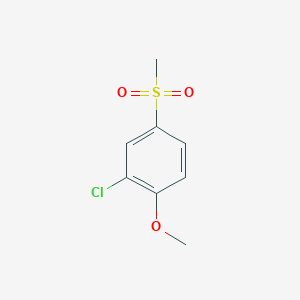

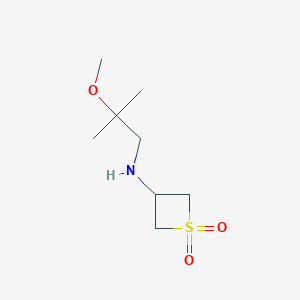



![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
